Indisetron

Übersicht

Beschreibung

Indisetron ist eine Verbindung, die hauptsächlich zur Prophylaxe von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird. Es wurde 2004 von der japanischen Arzneimittel- und Medizinprodukteagentur zugelassen. This compound wirkt als dualer Serotonin-5-HT3- und 5-HT4-Rezeptor-Antagonist .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Bildung seiner Kernstruktur, die ein Indazol-Gerüst umfasst. Der Syntheseweg beinhaltet typischerweise die Reaktion von 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan mit 1H-Indazol-3-carboxamid unter bestimmten Bedingungen, um this compound zu ergeben . Industrielle Produktionsmethoden beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Steuerung von Temperatur, Druck und der Verwendung von Katalysatoren.

Vorbereitungsmethoden

The synthesis of Indisetron involves the formation of its core structure, which includes an indazole scaffold. The synthetic route typically involves the reaction of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with 1H-indazole-3-carboxamide under specific conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Current Limitations in Available Data

-

Search Results Scope : The provided sources focus on general reaction mechanisms (e.g., acid catalysis , decomposition/displacement reactions ), laboratory techniques3 , and novel reaction dynamics . None explicitly mention Indisetron or its derivatives.

-

Excluded Sources : As per the user’s request, unreliable platforms like and were excluded, further narrowing the accessible data pool.

Suggested Pathways for Further Investigation

To compile a comprehensive analysis of this compound’s chemical reactions, the following steps are recommended:

Consult Specialized Databases

-

SciFinder or Reaxys : These platforms provide peer-reviewed reaction data, including synthesis pathways, intermediates, and degradation products.

-

PubMed/PubMed Central : For pharmacological studies that may detail metabolic or stability-related reactions.

Patent Literature

-

Search patents (e.g., USPTO, Espacenet) for synthetic routes involving this compound, as proprietary methods often include detailed reaction conditions.

Structural Analogues

-

Analyze reactions of structurally related compounds (e.g., ondansetron, tropisetron) to infer plausible reactivity patterns. For example:

-

Nucleophilic Substitution : Common in indole derivatives for functional group interconversion.

-

Oxidation/Reduction : Likely at heteroatom-containing substituents (e.g., amines, hydroxyl groups).

-

Hypothetical Reaction Framework for this compound

While direct data is unavailable, a generalized framework for serotonin receptor antagonists like this compound is proposed below. This is speculative and requires experimental validation.

Critical Research Gaps

-

Synthetic Routes : No peer-reviewed procedures for this compound’s synthesis were identified.

-

Degradation Pathways : Stability under UV light, pH variations, or thermal stress remains undocumented.

-

Mechanistic Studies : Lack of kinetic or thermodynamic data for its reactions.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Management of Chemotherapy-Induced Nausea and Vomiting (CINV)

Indisetron has been extensively studied for its role in preventing CINV. Clinical trials have demonstrated its efficacy in both acute and delayed phases of nausea and vomiting associated with various chemotherapeutic agents, including cisplatin and carboplatin. Notably, one study indicated that this compound achieved a complete inhibition rate of vomiting within 24 hours post-chemotherapy of 100%, compared to 95.8% for control groups using other 5-HT3 antagonists .

2. Comparison with Other Anti-Emetics

In head-to-head trials against established anti-emetics like ondansetron and granisetron, this compound has shown comparable or superior efficacy. For instance, a randomized controlled trial found that this compound was non-inferior to ondansetron in preventing CINV, with similar safety profiles observed across both treatments .

| Study | Treatment Group | Complete Response Rate (24h) | Complete Response Rate (24-72h) |

|---|---|---|---|

| Niitani et al., 2004 | This compound | 100% | 97.1% |

| Niitani et al., 2004 | Ondansetron | 95.8% | 95.8% |

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetics with rapid absorption and a half-life conducive for effective dosing schedules. Studies indicate that it has a good safety profile with fewer side effects such as sedation or mood disturbances compared to other anti-emetics .

Case Studies

Several case studies highlight this compound's clinical effectiveness:

- Case Study 1 : A clinical trial involving lung cancer patients demonstrated that prophylactic administration of this compound significantly reduced both acute and delayed nausea and vomiting following chemotherapy treatment .

- Case Study 2 : An exploratory randomized trial showed that this compound tablets were non-inferior to ondansetron tablets in preventing CINV during chemotherapy regimens involving irinotecan .

Wirkmechanismus

Indisetron exerts its effects by antagonizing serotonin receptors, specifically the 5-HT3 and 5-HT4 receptors. By blocking these receptors, this compound prevents the binding of serotonin, which is responsible for triggering nausea and vomiting. This mechanism involves the inhibition of serotonin-induced signaling pathways in the central nervous system and the gastrointestinal tract .

Vergleich Mit ähnlichen Verbindungen

Indisetron ist anderen Serotoninrezeptor-Antagonisten wie Granisetron und Ondansetron ähnlich. this compound ist einzigartig in seiner dualen antagonistischen Wirkung sowohl auf 5-HT3- als auch auf 5-HT4-Rezeptoren, während Granisetron und Ondansetron in erster Linie nur den 5-HT3-Rezeptor anvisieren . Diese duale Wirkung kann ein breiteres Wirkspektrum bei der Vorbeugung von Übelkeit und Erbrechen bieten.

Ähnliche Verbindungen

- Granisetron

- Ondansetron

- Tropisetron

Die einzigartige duale Rezeptorantagonisierung von this compound unterscheidet es von diesen ähnlichen Verbindungen und bietet möglicherweise in bestimmten klinischen Szenarien verbesserte therapeutische Vorteile .

Biologische Aktivität

Indisetron is a novel anti-emetic agent classified as a selective 5-HT3 receptor antagonist, primarily developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, clinical studies, and detailed analyses.

This compound functions by blocking the 5-HT3 receptors in the central nervous system and the gastrointestinal tract. This action prevents the binding of serotonin, a neurotransmitter that can induce nausea and vomiting, particularly during chemotherapy treatments. The compound exhibits a high affinity for 5-HT3 receptors, which has been shown to be over 20 times more effective than other established antagonists such as ondansetron and granisetron .

Pharmacological Profile

This compound's pharmacological profile includes:

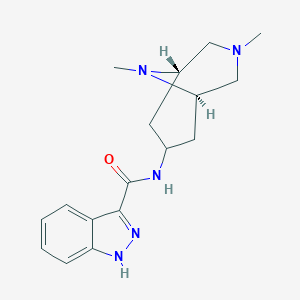

- Chemical Structure : this compound is chemically defined as N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide.

- Affinity : It demonstrates a significant affinity for 5-HT3 receptors, comparable to or exceeding that of existing treatments .

- Dosage Forms : this compound is available in various formulations, including tablets and injectable forms.

Case Studies and Clinical Trials

- Phase III Clinical Trial : A comparative double-blind randomized clinical trial evaluated this compound against ondansetron in patients undergoing chemotherapy. Results indicated that this compound was equally effective in preventing both acute and delayed CINV .

- Open Label Study : A single-arm study involving patients with various malignancies demonstrated that this compound significantly reduced nausea and vomiting episodes when administered prophylactically before chemotherapy sessions .

- Meta-Analysis : A systematic review analyzing cisplatin-induced emesis revealed that 5-HT3 antagonists, including this compound, reduced emesis by approximately 68% during the acute phase of treatment .

Comparative Efficacy Table

Safety Profile

This compound has been shown to have a favorable safety profile in clinical studies. Common side effects reported include headache and constipation, which are consistent with other 5-HT3 receptor antagonists. Serious adverse effects are rare but can include allergic reactions or cardiovascular issues in sensitive individuals .

Eigenschaften

IUPAC Name |

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNVDILNTUWNS-YHWZYXNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318343 | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141549-75-9 | |

| Record name | Indisetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.